(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone
Description
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Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-isoquinolin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(17-8-12-7-11(17)9-21(12,19)20)14-13-4-2-1-3-10(13)5-6-16-14/h1-6,11-12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSVMJXWIXJDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=NC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone is a complex organic molecule that features a bicyclic structure incorporating sulfur and nitrogen atoms, which may enhance its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.29 g/mol. The structure includes:
- A bicyclic framework consisting of a five-membered ring fused to a six-membered ring.
- Functional groups that increase chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bicyclic structure may allow the compound to fit into active sites of enzymes, inhibiting their function.
- Receptor Modulation : The isoquinoline moiety suggests potential interactions with various receptors involved in neurological processes.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal strains, indicating a potential for antimicrobial activity.
1. Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have been tested against various pathogens, showing promising results in inhibiting growth.
| Compound Type | Notable Activity |
|---|---|
| Indole | Anticancer |
| Thioacetamide | Antimicrobial |
| Benzothiazole | Antifungal |
2. Neuropharmacological Effects
Research has explored the neuropharmacological potential of bicyclic compounds similar to this compound. These studies focus on their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating disorders such as depression and anxiety.
3. Structure-Activity Relationship (SAR)
Computational models have been employed to predict the pharmacological effects based on the molecular structure of the compound. SAR studies suggest that modifications to the bicyclic framework can significantly alter biological activity, allowing for tailored drug development.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A derivative of the bicyclic framework demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as an antibiotic.
- Case Study 2 : A pharmacological study on a structurally similar compound revealed its effectiveness in reducing symptoms in animal models of anxiety, highlighting its neuroactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
